molecular formula C22H25BrN2O3 B2536345 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-77-2

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2536345
CAS No.: 1101751-77-2
M. Wt: 445.357
InChI Key: MTUUMQJIUUPXAI-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a hydroxy group, a p-tolyl group, and a hexahydroimidazo[1,2-a]pyridin-1-ium bromide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring and the hexahydroimidazo[1,2-a]pyridin-1-ium ring. These types of reactions often involve condensation or cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the hexahydroimidazo[1,2-a]pyridin-1-ium ring would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the hydroxy group could potentially participate in reactions such as esterification or oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

1. Synthesis and Chemical Properties

2. Development of Novel Ligands and Coordination Complexes

  • Schäfer et al. (2021) discuss the development of hexadentate ligands based on a similar structural unit for forming coordination complexes. These complexes have potential applications in studying intrinsic cooperativity and properties of isomeric coordination complexes (Schäfer, Suryadevara, Greisch, Fuhr, Kappes, & Ruben, 2021).

3. Chemosensor Applications

  • A study by Liu, Zeliang, and Zhao (2018) describes the use of a chemosensor based on a similar benzimidazolium salt for the detection of fluoride anions. Such chemosensors have practical applications in distinguishing specific anions (Liu, Zeliang, & Zhao, 2018).

4. Organic Synthesis and Reactions

  • Glover and Rowbottom (1976) detail the N-Amination and subsequent oxidation of fused imidazoles and triazoles, which includes compounds structurally related to the one . These reactions are significant in the synthesis of various organic compounds (Glover & Rowbottom, 1976).

5. Fluorescent Probes

  • Bishnoi and Milton (2017) developed benzimidazolium-based fluorescent probes for detecting Fe3+ ions in aqueous media. Compounds similar to the one can be used in designing sensitive and selective probes for metal ions (Bishnoi & Milton, 2017).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology . Further studies could focus on understanding the properties of this compound, developing methods for its synthesis, and exploring its potential uses.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2O3.BrH/c1-16-5-8-18(9-6-16)23-15-22(25,24-11-3-2-4-21(23)24)17-7-10-19-20(14-17)27-13-12-26-19;/h5-10,14,25H,2-4,11-13,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUUMQJIUUPXAI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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